molecular formula C8H12O3 B3054113 methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate CAS No. 58293-76-8

methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

Cat. No. B3054113
CAS RN: 58293-76-8
M. Wt: 156.18 g/mol
InChI Key: XAAVJULVJSUCIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate is a cyclic compound with the chemical formula C6H10O . It is also known by other names, including 2-Methyl-δ2-dihydropyran and 6-Methyl-3,4-dihydro-2H-pyran . This compound belongs to the class of heterocyclic compounds containing a six-membered ring with one oxygen atom as the only ring heteroatom.

    • Purification : The crude product is purified by fractional distillation .

  • Molecular Structure Analysis

    The molecular formula of this compound is C6H10O . It has a six-membered ring containing oxygen and a methyl group. The structure can be visualized using a 2D Mol file or a computed 3D SD file .
  • Chemical Reactions Analysis

    • Carbonyl Ene Reaction : this compound can participate in carbonyl ene reactions to form β-hydroxydihydropyrans .
  • Physical and Chemical Properties Analysis

    • Boiling Point : Approximately 86°C .
    • Melting Point : Approximately -70°C .
    • Density : 0.922 g/mL at 25°C .
    • Refractive Index : n20/D = 1.440 (lit.) .
  • properties

    IUPAC Name

    methyl 2-methyl-3,4-dihydropyran-2-carboxylate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H12O3/c1-8(7(9)10-2)5-3-4-6-11-8/h4,6H,3,5H2,1-2H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XAAVJULVJSUCIO-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1(CCC=CO1)C(=O)OC
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H12O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00482504
    Record name 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00482504
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    156.18 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    58293-76-8
    Record name 2H-Pyran-2-carboxylic acid, 3,4-dihydro-2-methyl-, methyl ester
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00482504
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate
    Reactant of Route 3
    Reactant of Route 3
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate
    Reactant of Route 4
    Reactant of Route 4
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate
    Reactant of Route 5
    Reactant of Route 5
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate
    Reactant of Route 6
    methyl 2-methyl-3,4-dihydro-2H-pyran-2-carboxylate

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.